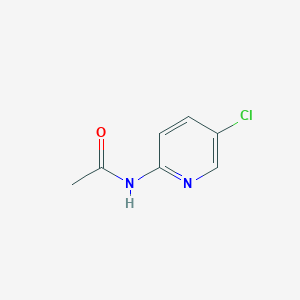

N-(5-chloropyridin-2-yl)acetamide

Description

Contextualization within Pyridine (B92270) and Acetamide (B32628) Chemical Space

N-(5-chloropyridin-2-yl)acetamide is situated at the intersection of two fundamental chemical classes: pyridines and acetamides. Pyridine (C5H5N) is a basic heterocyclic organic compound structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.net Pyridine and its derivatives are ubiquitous in chemistry, serving as crucial scaffolds in drug discovery and development due to their ability to form hydrogen bonds and their presence in many biologically active molecules, including vitamins and alkaloids. globalresearchonline.netnih.gov The pyridine ring's electron-deficient nature influences its reactivity, making it prone to nucleophilic substitution. nih.gov

On the other hand, acetamide (CH3CONH2) is the simplest amide derived from acetic acid. fiveable.me The amide functional group is central to organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids in proteins. fiveable.me The acetamide moiety can participate in hydrogen bonding and can be hydrolyzed or reduced to other functional groups, making it a versatile component in organic synthesis. fiveable.me

The compound this compound, therefore, marries the structural and electronic properties of both parent structures. It is a solid at room temperature and its synthesis can be achieved through methods like the reaction of 5-chloropyridin-2-amine with acetic anhydride (B1165640) or acetyl chloride. ontosight.ai

Structural Significance of the 5-chloropyridin-2-yl Acetamide Moiety

The specific arrangement of the chloro and acetamide groups on the pyridine ring in this compound is crucial to its chemical behavior and utility. The chlorine atom at the 5-position acts as an electron-withdrawing group, further influencing the electron distribution within the pyridine ring. ontosight.ai This electronic effect can modulate the basicity of the pyridine nitrogen and the reactivity of the entire molecule in subsequent chemical transformations.

The acetamide group at the 2-position is a key functional handle. Its presence allows for a variety of chemical modifications. For instance, it can be involved in further substitution reactions or can be a precursor to other functional groups. The nitrogen atom of the acetamide can also participate in hydrogen bonding, which can influence the compound's physical properties, such as its melting point and solubility, as well as its interactions with biological targets in medicinal chemistry applications. ontosight.ai This strategic placement of functional groups makes this compound a versatile intermediate in the synthesis of more elaborate molecules.

Overview of Current Research Trajectories and Academic Significance

Current research involving this compound and its derivatives primarily focuses on its role as a key intermediate in the synthesis of pharmacologically active compounds. Pyridine derivatives, in general, are investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. globalresearchonline.netjchemrev.com

This compound serves as a foundational scaffold for building more complex molecules that may exhibit these desired therapeutic effects. For example, it is a known precursor in the synthesis of larger, more complex molecules, such as those used in the development of factor Xa inhibitors, which are a class of anticoagulant medications. tdcommons.org The compound and its derivatives are frequently mentioned in patents and chemical literature detailing the synthesis of novel compounds for drug discovery programs. tdcommons.orgpharmaffiliates.comnih.gov

The academic significance of this compound lies in its utility as a model compound for studying the reactivity of substituted pyridines and for developing new synthetic methodologies. Researchers continue to explore new reactions and transformations involving this and similar scaffolds to expand the toolbox of synthetic organic chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7ClN2O |

| Molecular Weight | 170.59 g/mol |

| CAS Number | 45965-30-8 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCVKQDZALWIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355381 | |

| Record name | 2-acetamido-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45965-30-8 | |

| Record name | 2-acetamido-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profiles and Biological Activity of N 5 Chloropyridin 2 Yl Acetamide and Its Analogs

Antimicrobial Efficacy Investigations

The investigation into N-(5-chloropyridin-2-yl)acetamide and its structural analogs has revealed a spectrum of antimicrobial activities, positioning these compounds as subjects of interest in the development of new therapeutic agents. Research has explored their efficacy against various pathogens, including bacteria, fungi, and mycobacteria.

Several studies have demonstrated the potential of acetamide (B32628) derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govekb.eg A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, for example, were synthesized and evaluated against four bacterial strains, showing moderate to high activity. irejournals.com Similarly, newly synthesized acetamide derivatives containing azole and azine moieties displayed encouraging inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg

In one study, synthetic compounds bearing a para-chlorophenyl group incorporated into the acetamide structure were identified as having the most significant antibacterial properties. nih.gov Another investigation into 2-mercaptobenzothiazole acetamide derivatives found that they exhibited moderate to good antibacterial activity. nih.gov Specifically, compounds designated as 2b and 2i showed minimum inhibitory concentrations (MIC) close to the standard drug levofloxacin, particularly against E. coli, S. typhi, S. aureus, and B. subtilus. nih.gov Furthermore, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been identified as good antibacterial agents against Extended-Spectrum-β-Lactamase (ESBL) producing E. coli, with compounds 4a and 4c showing the highest activity. mdpi.com

Table 1: Antibacterial Activity of Selected Acetamide Analogs

| Compound/Analog Class | Target Microorganism(s) | Key Findings | Reference |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Compound 5b showed significant activity with Disk Inhibition Zone (DIZ) values of 32.0 mm (A. baumannii), 23.5 mm (P. aeruginosa ATCC27853), and 24.5 mm (P. aeruginosa ATCC29260). | irejournals.com |

| 2-mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria | Compounds 2b and 2i exhibited MIC values close to the positive control, levofloxacin. | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing Escherichia coli | Compounds 4a and 4c demonstrated the highest antibacterial activity. | mdpi.com |

| Azole and azine derivatives of acetamide | S. aureus, B. subtilis, E. coli, P. aeuroginosa | Showed encouraging inhibitory efficacy. | ekb.eg |

The antifungal potential of acetamide analogs has also been a focus of research. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened against Candida albicans and Aspergillus niger. researchgate.nethilarispublisher.com The results indicated that these compounds exhibited better antifungal activity than the reference drug, fluconazole. researchgate.nethilarispublisher.com Specifically, one compound was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.nethilarispublisher.com Other research efforts have also evaluated newly synthesized acetamide derivatives for their antifungal properties against Aspergillus flavus and Candida albicans to ascertain their MIC values. ekb.eg

Table 2: Antifungal Activity of N-pyridin-2-yl Acetamide Analogs

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) | Reference |

| Compound 5d | Candida albicans | 0.224 mg/mL | researchgate.nethilarispublisher.com |

| Compound 2b | Aspergillus niger | 0.190 mg/mL | researchgate.nethilarispublisher.com |

Analogs of this compound have shown significant promise as antimycobacterial agents. 5-Chloropyrazinamide, a related compound, was found to be more active than the standard drug pyrazinamide against Mycobacterium tuberculosis, Mycobacterium bovis, and several nontuberculous mycobacteria. nih.gov A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides were screened, with most compounds demonstrating activity against M. tuberculosis H37Rv in the MIC range of 1.56–6.25 µg/mL. nih.gov

One derivative, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, inhibited all tested strains, with an MIC of 1.56 µg/mL for M. tuberculosis. nih.gov Another compound, N-octanesulfonylacetamide (OSA), was observed to inhibit the growth of several slow-growing mycobacteria, including drug-susceptible and drug-resistant isolates of M. tuberculosis, with MICs typically ranging from 6.25 to 12.5 µg/ml. researchgate.net OSA treatment was also shown to cause a significant decrease in all species of mycolic acids in M. bovis BCG, suggesting a mechanism of action related to the inhibition of mycolic acid biosynthesis. researchgate.net

Table 3: Antimycobacterial Activity of Selected Analogs

| Compound/Analog Class | Target Mycobacteria | Activity (MIC) | Reference |

| 5-Chloropyrazinamide | M. tuberculosis, M. bovis, nontuberculous mycobacteria | More active than pyrazinamide. | nih.gov |

| 5-chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56–6.25 µg/mL | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| N-octanesulfonylacetamide (OSA) | M. tuberculosis, M. avium complex, M. bovis BCG | 6.25 to 12.5 µg/ml | researchgate.net |

Antiviral Properties Research

The exploration of this compound analogs in virology has yielded varied results. A study on a novel series of cyano- and amidino-substituted imidazo[4,5-b]pyridines found that the majority of the tested compounds did not exhibit antiviral activity against a broad panel of viruses. researchgate.net However, the broader class of N-heterocycles, which includes the pyridine (B92270) scaffold, is known to contain compounds with significant antiviral properties. mdpi.com For instance, certain 1,3,4-thiadiazole derivatives incorporating an acetamide linker have been reported to possess anti-HIV activity. mdpi.com One such compound, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide, was found to be active against HIV-1 with a half-maximal effective concentration (EC50) of 0.96 μg/mL. mdpi.com Additionally, isatin sulphonamide derivatives, another class of related heterocyclic compounds, have been investigated for their potential antiviral effects. mdpi.com

Antineoplastic and Antitumor Activity Evaluations

The potential of this compound analogs as anticancer agents has been evaluated through their effects on various cancer cell lines, revealing promising anti-proliferative and cytotoxic activities.

Derivatives containing the pyridine ring system have demonstrated significant anti-proliferative effects in vitro. A study of cyano- and amidino-substituted imidazo[4,5-b]pyridines identified several compounds with potent activity. researchgate.net Notably, p-hydroxy substituted derivatives 13 and 19 displayed strong activity against a majority of tested cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM. researchgate.net Further investigation into the most active derivative, compound 19, revealed that it induced a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, indicating a specific mechanism of action. researchgate.net

Similarly, a series of N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives were evaluated for their in vitro antitumor properties on four cancer cell lines: HCT 116 (colon), H 460 (lung), MCF-7 (breast), and K562 (leukemia). nih.gov All tested compounds showed antiproliferative activity from moderate to strong, with four adamantane-containing derivatives being particularly active and selective at low micromolar IC50 concentrations on the HCT 116, H 460, and MCF-7 lines. nih.gov

Table 4: In Vitro Anti-proliferative Activity of Selected Pyridine Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference |

| p-hydroxy substituted imidazo[4,5-b]pyridines (13, 19) | Various human cancer cell lines | 1.45–4.25 μM | Induces G2/M cell cycle arrest (Compound 19) | researchgate.net |

| Adamantyl N-aryl 3-hydroxy-2-methylpyridin-4-ones | HCT 116, H 460, MCF-7 | Low micromolar concentrations | Changes in cell cycle (reduced S phase, increased G0/G1 or G2/M) | nih.gov |

Molecular Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a crucial mechanism for anti-cancer therapies. While direct studies detailing the apoptotic mechanisms of this compound are not extensively available, research into analogous compounds provides insight into potential pathways. Pyridinyl acetamide derivatives have been investigated for their role in targeting fundamental cellular processes that, when disrupted, can lead to apoptosis.

One such pathway is the Wnt/β-catenin signaling cascade, which is frequently dysregulated in various cancers. Inhibition of this pathway can suppress cancer cell proliferation and promote apoptosis nih.gov. The β-catenin/transcription factor complex is essential for the transcription of numerous downstream genes critical for cell survival, such as c-Myc and CCND1 mdpi.com. Small molecules that disrupt this signaling, including certain pyridinyl acetamide derivatives, have been identified as potent inhibitors of porcupine, a key enzyme in Wnt ligand secretion mdpi.comnih.gov. By blocking this pathway, these compounds can halt the pro-survival signals, ultimately leading to the activation of apoptotic processes.

Another identified mechanism for related compounds involves the disruption of the cellular cytoskeleton. Tirbanibulin, a compound featuring a pyridinyl acetamide core, functions as a dual inhibitor of Src kinase and tubulin polymerization ebi.ac.uk. Inhibition of tubulin polymerization disrupts microtubule dynamics, which is critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis ebi.ac.uk. This disruption can also result in the formation of multi-nucleated cells, a hallmark of mitotic catastrophe that often culminates in cell death ebi.ac.uk. Furthermore, some studies suggest that these compounds may induce apoptosis by increasing the expression of pro-inflammatory cytokines ebi.ac.uk.

Identification of Potential Oncological Targets (e.g., VEGFR-2)

A key strategy in modern oncology is the inhibition of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a critical target for cancer therapy.

Analogs of this compound have been identified in patents for compounds designed to inhibit VEGF activity and its signaling pathway google.com. The inhibition of VEGFR-2 signal transduction has been shown to reduce the growth of various tumor cell lines in vivo by preventing tumor angiogenesis google.com. Tumors require a blood supply for oxygen and nutrients to grow beyond a small size, making the disruption of this process a vital therapeutic approach google.com. Compounds containing the pyridinyl acetamide scaffold are therefore explored for their potential to function as VEGFR-2 inhibitors, thereby cutting off the essential supply lines that tumors depend on for their progression.

Table 1: Investigated Oncological Targets for Pyridinyl Acetamide Analogs

| Target | Therapeutic Rationale | Potential Mechanism of Action |

|---|---|---|

| Wnt/β-catenin Pathway | Pathway is often over-activated in cancers, promoting proliferation. | Inhibition of porcupine, preventing Wnt ligand secretion and downstream signaling. mdpi.comnih.gov |

| Tubulin Polymerization | Microtubules are essential for cell division (mitosis). | Disruption of microtubule formation, leading to G2/M cell cycle arrest and apoptosis. ebi.ac.uk |

| VEGFR-2 | Essential for tumor angiogenesis, supplying nutrients and oxygen. | Inhibition of VEGFR-2 signaling, preventing the formation of new blood vessels. google.com |

Anti-inflammatory and Antioxidant Potential

Research into acetamide and pyridine-acetamide derivatives has revealed significant potential for both anti-inflammatory and antioxidant activities. The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals and reduce oxidative stress in cellular models.

In studies involving new acetamide derivatives, antioxidant activity was assessed by measuring the scavenging of the ABTS radical and by estimating the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in macrophage cell lines stimulated by agents like lipopolysaccharide (LPS) ufpe.br. The anti-inflammatory potential is closely linked, as excessive ROS and NO are key mediators of inflammation.

Furthermore, specific analogs of this compound have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines. For instance, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have demonstrated inhibitory activity against both Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two critical cytokines in the pathogenesis of inflammatory diseases. In an in vivo model of colitis, oral administration of these compounds led to a significant suppression of inflammatory markers, including colon tissue edema and myeloperoxidase activity, which indicates a reduction in inflammatory cell infiltration.

Anticonvulsant Activity Assessment

Derivatives of acetamide represent a class of compounds that have been extensively investigated for their potential as anticonvulsant agents. The assessment of this activity is typically conducted using established animal models of epilepsy that represent different seizure types.

Commonly used screening models include:

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.

Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for absence seizures and is used to identify compounds that can raise the seizure threshold.

6 Hz Psychomotor Seizure Test: This model is considered a valuable tool for identifying compounds that may be effective against therapy-resistant partial seizures.

Studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that structural modifications, such as the introduction of a fluorine atom or a trifluoromethyl group, are crucial for potent anticonvulsant activity. While some derivatives show promise by reducing mortality and prolonging the time to death in animal models, others may not exhibit significant activity, highlighting the importance of specific structural features for interaction with neurological targets. The core amide or imide structure is considered a key pharmacophore for this activity.

Enzyme and Receptor Modulation Studies

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate synthesis pathway of microorganisms. Since humans obtain folate from their diet, this enzyme is an attractive and selective target for antimicrobial agents. Sulfonamides are a well-known class of drugs that act as competitive inhibitors of DHPS.

Research has expanded to explore other chemical scaffolds for DHPS inhibition. A study involving the synthesis of various acetamide derivatives included a compound with a pyridinyl acetamide structure, specifically N-(5-amino-1,3,4-thiadiazol-2-yl)-2-(5-nitro-2-pyridinyl)acetamide. The investigation of such compounds suggests that the pyridinyl acetamide moiety is being explored as a potential pharmacophore for the development of new DHPS inhibitors, aiming to create novel antibacterial agents.

The this compound scaffold and its analogs have been studied for their ability to modulate specific neuronal receptors, indicating their potential for treating central nervous system (CNS) disorders.

Dopamine D4 Receptor: The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors and is primarily expressed in brain regions like the prefrontal cortex and hippocampus. It plays a role in cognitive processes, making it a target for neuropsychiatric conditions. Structure-activity relationship studies have been conducted on a series of compounds to develop selective D4 receptor ligands. In these studies, analogs were synthesized where a 5-chloropyridin-2-yl group was incorporated into the molecule and attached to a piperazine ring. These compounds were then profiled using radioligand binding displacement assays to determine their affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.

SLACK Potassium Channels: The SLACK (KCNT1) channel is a sodium-activated potassium channel that plays a significant role in regulating neuronal excitability. Gain-of-function mutations in the KCNT1 gene are linked to severe and rare forms of epilepsy. Consequently, inhibitors of SLACK channels are being investigated as a potential therapeutic strategy. Research in this area has led to the identification of small molecule inhibitors, with a focus on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides. While these studies highlight the importance of the acetamide core in targeting SLACK channels, the current focus has been on the pyrimidinyl scaffold rather than pyridinyl derivatives.

Table 2: Receptor and Enzyme Modulation by this compound and Analogs

| Target | Class | Therapeutic Area | Findings |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Enzyme | Antibacterial | Pyridinyl acetamide structures are being investigated as potential inhibitors of this key bacterial enzyme. |

| Dopamine D4 Receptor | GPCR | Neuropsychiatry | Analogs incorporating a 5-chloropyridin-2-yl moiety show selectivity for the D4 receptor. |

| SLACK (KCNT1) Channel | Ion Channel | Epilepsy | Acetamide-based inhibitors are under investigation, though research has focused on pyrimidinyl rather than pyridinyl scaffolds. |

PfATP4 Inhibition in Antimalarial Research

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the discovery of novel antimalarial agents with new mechanisms of action. One such validated target is the P. falciparum cation-transporting ATPase, PfATP4. nih.govacs.org This parasite plasma membrane protein is crucial for maintaining low cytosolic Na+ concentrations, a process essential for the parasite's development and survival. acs.orgbiorxiv.org Consequently, inhibitors of PfATP4 have become a significant area of focus in antimalarial drug discovery.

While direct and extensive studies on the PfATP4 inhibitory activity of this compound are not prominently available in the reviewed literature, research on structurally related acetamide-based compounds provides strong evidence for the potential of this chemical class. Phenotypic screening of compound libraries has identified various acetamide derivatives as potent antimalarials that act by disrupting the parasite's ion homeostasis. biorxiv.org

For instance, a screen of the Janssen Jumpstarter library led to the discovery of the N-acetamide indole class of antimalarials. nih.gov Subsequent mechanism-of-action studies, including resistance selection and whole-genome sequencing, identified mutations in the gene encoding PfATP4. nih.govacs.org This finding was further validated by demonstrating that these acetamide analogs had reduced potency against parasite strains with these specific PfATP4 mutations. nih.govacs.org Furthermore, these compounds induced a metabolic signature similar to that of known PfATP4 inhibitors and directly inhibited Na+-dependent ATPase activity, confirming their on-target action. nih.gov

The general mechanism of action for PfATP4 inhibitors involves the disruption of Na+ efflux from the parasite, leading to an accumulation of cytosolic Na+. biorxiv.org This ionic imbalance is thought to trigger a cascade of detrimental effects, ultimately leading to parasite death. The fact that multiple, chemically diverse classes of compounds, including various acetamides, converge on PfATP4 as a target highlights its importance in antimalarial therapy. nih.gov

Although specific data for this compound is sparse, its structural similarity to these active acetamide-based PfATP4 inhibitors suggests it could be a valuable scaffold for the development of new antimalarial drugs. Further research is warranted to fully characterize its specific interactions with and inhibition of PfATP4.

Broader Modulation of Biochemical Pathways

Beyond its potential role in antimalarial research, the this compound scaffold and its analogs have been investigated for their activity in modulating other biochemical pathways, leading to a range of potential therapeutic applications. The versatility of the acetamide group as a pharmacophore has been leveraged in the design of molecules with anticancer, anti-inflammatory, and antimicrobial properties.

Research into the broader biological activities of acetamide derivatives has shown their ability to interact with various molecular targets. For example, certain N-(substituted phenyl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. malariaworld.org These studies have identified compounds that can induce cell cycle arrest, providing a potential mechanism for their anticancer effects. malariaworld.org

In the context of inflammation, analogs of this compound have been explored as potential anti-inflammatory agents. For example, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogs have been shown to act as dual inhibitors of TNF-α- and IL-6-induced cell adhesion, key processes in inflammatory conditions like inflammatory bowel disease. acs.org

Furthermore, the acetamide moiety is present in compounds with antimicrobial activities. Various acetamide derivatives have been synthesized and tested against bacterial and fungal pathogens, with some showing significant inhibitory effects. nih.gov

While these examples highlight the diverse biological activities of the broader class of acetamide-containing compounds, it is crucial to note that the specific effects of this compound on these and other biochemical pathways have not been extensively detailed in the available scientific literature. The existing research primarily focuses on more complex derivatives where the this compound core is a structural component. Therefore, while the potential for broader biochemical modulation exists based on the activities of its analogs, direct evidence for this compound itself is limited. Further investigation is needed to elucidate its specific pharmacological profile and its effects on various biochemical pathways.

Structure Activity Relationship Sar Elucidation for N 5 Chloropyridin 2 Yl Acetamide Derivatives

Contribution of the Chlorinated Pyridine (B92270) Moiety to Biological Activity

The 5-chloropyridin-2-yl group is a cornerstone of the biological activity observed in this class of compounds. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a common feature in many biologically active molecules. The introduction of a chlorine atom at the 5-position of this ring has a profound impact on the molecule's physicochemical properties and its interaction with biological targets.

The chlorine atom is an electron-withdrawing group, which can influence the electron distribution within the pyridine ring. This alteration in electronic properties can affect the molecule's ability to form crucial interactions, such as hydrogen bonds and pi-stacking, with amino acid residues in the binding pocket of a target protein. Research has shown that the presence and position of a halogen substituent on a pyridine ring can significantly modulate a compound's biological activity. In many instances, the introduction of a chlorine atom can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its intracellular target.

Studies on various chlorinated compounds have demonstrated that chlorination can sometimes be crucial for a molecule's intended biological effect. For example, in a series of N-arylcinnamamides, the introduction of chlorine atoms was found to significantly increase antimicrobial activity. Specifically, 3,4-dichlorocinnamanilides exhibited a broader spectrum of action and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts. mdpi.com This highlights the principle that the number and position of chlorine atoms can fine-tune the biological activity of a compound.

The reactivity of the 2-chloropyridine core is also influenced by the substituents on the ring. The presence of electron-withdrawing groups, such as a nitro group, can increase the reactivity of the chlorine atom towards nucleophilic substitution. This chemical property is important for the synthesis of new derivatives and can also play a role in the mechanism of action if the compound acts as a covalent inhibitor.

Influence of Acetamide (B32628) Side Chain Modifications on Potency and Selectivity

The acetamide side chain, -NHC(O)CH₃, provides a critical point for interaction with target proteins and a versatile handle for synthetic modification to optimize potency and selectivity. The amide bond itself is a key structural feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). These interactions are often fundamental to the binding affinity of a drug to its receptor.

Modifications to the acetamide side chain can be broadly categorized into alterations of the acyl group and substitutions on the nitrogen atom. Varying the length, bulk, and electronic properties of the acyl group can have a significant impact on how the molecule fits into a binding pocket. For instance, replacing the methyl group of the acetamide with larger or more complex moieties can probe the steric limitations of the target's active site.

In a study of pyrrolopyridine-substituted oxazolidinones, various isosteres of the C-5 acetamide group were synthesized to explore the structure-antibacterial activity relationships. This research underscores the importance of the acetamide moiety and how its replacement with other functional groups can modulate biological activity against a range of bacteria.

Furthermore, the hydrogen of the amide's N-H group can be substituted, leading to tertiary amides. This modification eliminates a hydrogen bond donor capability, which can be detrimental or beneficial depending on the specific interactions required for binding to the target.

Stereochemical Impacts on Pharmacological Efficacy

The introduction of chiral centers into the acetamide side chain or other parts of the N-(5-chloropyridin-2-yl)acetamide scaffold can lead to stereoisomers (enantiomers or diastereomers) with distinct pharmacological profiles. It is a well-established principle in medicinal chemistry that stereochemistry plays a crucial role in the interaction between a drug and its biological target, which is itself chiral.

The differential activity of enantiomers often arises from the fact that only one enantiomer can achieve an optimal three-dimensional fit with the binding site of a receptor or enzyme. This can result in one enantiomer being significantly more potent than the other, or the two enantiomers having entirely different biological activities.

While specific studies on the stereochemical impacts on this compound derivatives are not extensively documented in the reviewed literature, the general importance of chirality is widely recognized. For example, in the development of neonicotinoid analogs, it was observed that the chirality of the molecule played an important role in their insecticidal activity, with the (R)-enantiomers of non-cyclic derivatives showing higher activity. mdpi.com This highlights the necessity of investigating the stereochemical aspects of this compound derivatives to unlock their full therapeutic potential. The synthesis and biological evaluation of individual stereoisomers are critical steps in the drug discovery process to identify the most active and selective agent while minimizing potential off-target effects associated with the less active isomer.

Comparative SAR with Isosteric and Bioisosteric Analogs

Isosteric and bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. Isosteres are atoms or groups of atoms that have similar size and shape, while bioisosteres are those that, in addition to similar sterics, have similar electronic properties and produce similar biological effects.

For the this compound scaffold, several isosteric and bioisosteric modifications can be envisaged. For the chlorinated pyridine moiety, one could consider replacing the chlorine atom with other halogens like fluorine or bromine, or with a trifluoromethyl group (-CF₃). Fluorine, for example, is smaller than chlorine and can act as a bioisostere for a hydrogen atom, but with very different electronic properties, potentially forming stronger hydrogen bonds. A comparative study of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and its non-chlorinated analog, N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated that the presence of the chlorine atom improved the antibacterial activity against Klebsiella pneumoniae. mdpi.com

The pyridine ring itself can be replaced by other five- or six-membered heterocyclic rings, such as pyrimidine, pyrazine, or thiazole, to explore how the position and number of heteroatoms affect activity. For instance, in a series of inhibitors of SLACK potassium channels, a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold was investigated, demonstrating that a pyrimidine ring can serve a similar role to the pyridine ring in orienting the necessary functional groups for biological activity. mdpi.com

The acetamide linker can also be a subject of bioisosteric replacement. For example, a reverse amide, a sulfonamide, or a urea linkage could be explored to alter the hydrogen bonding pattern and conformational flexibility of the molecule.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. For this compound derivatives, the key pharmacophoric elements can be deduced from the structure-activity relationship studies.

Based on the available information, a putative pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

A halogen bond donor: The chlorine atom at the 5-position of the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.

A hydrogen bond donor and acceptor group: The amide linkage of the acetamide side chain provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are often crucial for anchoring the molecule in the binding site.

Based on a comprehensive search of available research, there is currently no specific scientific literature detailing the computational and molecular modeling studies for the compound This compound . Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the requested outline focusing solely on this specific molecule.

Computational chemistry and molecular modeling techniques are powerful tools used to investigate the properties, behavior, and potential applications of chemical compounds. Methodologies such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are frequently applied to novel compounds to understand their electronic structure, predict their interactions with biological targets, and guide the drug design process.

However, for an article to be scientifically accurate and thorough, it must be based on published research findings. As no such studies have been identified for this compound, generating content for the specified sections would require speculation or the use of data from unrelated molecules, which would violate the principles of scientific accuracy and the specific constraints of the request.

Further research and publication in the field of computational chemistry focusing on this compound are required before a detailed article on this topic can be written.

Future Prospects and Emerging Research Avenues for N 5 Chloropyridin 2 Yl Acetamide

Design and Synthesis of Novel Heterocyclic Hybrids and Conjugates

A significant future direction for N-(5-chloropyridin-2-yl)acetamide lies in its use as a building block for creating more complex molecular architectures. The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising approach to develop derivatives with potentially enhanced or novel biological activities.

Researchers are exploring the synthesis of hybrid molecules that incorporate the this compound moiety with other heterocyclic systems known for their biological relevance. For instance, studies have described the synthesis of novel indolin-2-one derivatives that incorporate the 5-chloropyridin-2-yl group. jneonatalsurg.com Such hybrids are designed to combine the structural features of both parent molecules, aiming for synergistic effects or novel mechanisms of action. The synthesis of these compounds often involves multi-step reactions, beginning with the core this compound structure and adding other molecular fragments. nih.gov

Another avenue of exploration is the creation of complex conjugates. An example includes the synthesis of N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. nih.gov This intricate molecule demonstrates how the this compound core can be linked to other complex scaffolds, such as those containing thiazole and cyclohexane rings, to create sophisticated compounds for biological screening.

The synthesis of these novel hybrids and conjugates allows for the exploration of new chemical space and the potential discovery of compounds with unique properties.

| Hybrid/Conjugate Example | Core Moieties | Potential Research Area |

| (Z)-3-((5-Chloropyridin-2-yl)imino)-1-(oxiran-2-ylmethyl)indolin-2-one jneonatalsurg.com | N-(5-chloropyridin-2-yl), Indolin-2-one | Development of new drug-like candidates with potential biological activity. jneonatalsurg.com |

| N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide nih.gov | N-(5-chloropyridin-2-yl), Tetrahydrothiazolopyridine, Cyclohexyl oxalamide | Exploration of complex molecules for specific biological targets. |

| Thienylpyridyl- and thioether-containing acetamides mdpi.com | Thienyl-pyridine, Thioether, Acetamide (B32628) | Development of new pesticidal agents. mdpi.com |

Exploration of Undiscovered Biological Applications and Target Validation

While this compound and its analogues have been investigated for certain biological activities, a vast potential for undiscovered applications remains. Future research will likely focus on screening this compound and its derivatives against a broader range of biological targets to identify new therapeutic possibilities.

Emerging research on related acetamide-containing compounds suggests several promising areas for investigation:

Anticancer Activity : Numerous studies on novel acetamide derivatives, such as those incorporating thiazole or quinazolinone rings, have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net This suggests that this compound derivatives could be developed as potential anticancer agents.

Anti-inflammatory Effects : Analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have shown potential as agents for treating colitis by dually inhibiting TNF-α- and IL-6-induced cell adhesions. nih.gov This points towards a potential role for this compound derivatives in managing inflammatory conditions.

Neuroprotective Properties : Acetamide-type compounds are known to be potent modulators of enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov Exploring the inhibitory potential of this compound derivatives against these neurological targets could lead to new treatments for conditions like Parkinson's disease.

Antimicrobial Activity : The acetamide scaffold is present in many compounds with demonstrated antibacterial and antifungal properties. researchgate.netekb.eg Systematic screening of this compound and its hybrids could uncover novel antimicrobial agents to combat drug-resistant pathogens.

A crucial aspect of this exploration will be target validation. Once a biological activity is identified, further studies will be necessary to determine the specific molecular target (e.g., enzyme, receptor) through which the compound exerts its effect.

Advanced Computational Approaches for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches offer a rational pathway to design new derivatives with improved potency and specificity. nih.gov

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. pharmpharm.ruplos.org For this compound derivatives, docking studies can:

Identify potential biological targets by virtually screening against libraries of proteins.

Elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding. nih.gov

Guide the structural modification of the lead compound to enhance its binding affinity and selectivity. researchgate.net

In Silico ADMET Profiling: Computational methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. jneonatalsurg.com For new derivatives of this compound, these predictions are crucial for:

Assessing their drug-likeness and potential for oral bioavailability early in the design phase. rsc.org

Identifying potential liabilities, such as poor metabolic stability or toxicity, that can be addressed through chemical modification. jneonatalsurg.com

The integration of these computational tools allows for a more focused and efficient approach to synthesizing and testing new compounds, reducing the time and cost associated with traditional trial-and-error methods.

| Computational Tool | Application for this compound | Research Finding Example |

| Molecular Docking | Predict binding modes and affinities to biological targets like enzymes or receptors. pharmpharm.ruplos.org | Studies on acetamide derivatives have used docking to identify potential inhibitors of enzymes relevant to neurodegenerative diseases. nih.gov |

| ADMET Prediction | Evaluate drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity. jneonatalsurg.com | In-silico analysis of a synthesized indolin-2-one derivative showed positive ADMET properties and high oral bioavailability. jneonatalsurg.com |

| DFT Studies | Investigate structural and electronic behavior of synthesized compounds. nih.gov | Density Functional Theory (DFT) was used to support the structural characterization of a novel acetamide ligand and its copper complex. nih.gov |

Interdisciplinary Applications in Chemical Biology and Material Sciences

The utility of this compound is not limited to medicinal chemistry. Its unique chemical structure opens doors for applications in broader scientific fields.

Chemical Biology: The this compound scaffold can be modified to create chemical probes. These tools are designed to interact with specific biological targets and can be used to:

Visualize biological processes within living cells.

Identify and characterize novel protein targets (target deconvolution).

Modulate biological pathways to better understand their function.

By attaching fluorescent tags or reactive groups to the core structure, researchers can develop versatile probes for studying complex biological systems.

Material Sciences: The field of material science may also benefit from the incorporation of this compound derivatives. While direct research in this area is nascent, studies on analogous aromatic amide structures have shown potential for creating novel materials. For example, triphenyl acetamide analogs have been synthesized and investigated for their nonlinear optical (NLO) properties using computational methods. mdpi.com This suggests that derivatives of this compound could be explored for applications in optoelectronics. Furthermore, the pyridine (B92270) and amide functionalities could be leveraged for the synthesis of novel polymers or metal-organic frameworks (MOFs) with unique structural and functional properties.

Q & A

Q. What established synthetic methodologies are available for N-(5-chloropyridin-2-yl)acetamide?

The compound is commonly synthesized via nucleophilic substitution reactions. For example, intermediate 2-chloro-N-(5-chloropyridin-2-yl)acetamide (15) is prepared by heating a precursor with acetamide derivatives in dimethylformamide (DMF) containing catalytic potassium iodide (KI) . Other methods involve refluxing chloroacetyl chloride with amines in triethylamine, followed by recrystallization for purification (e.g., pet-ether) . Optimization of reaction time, solvent choice, and stoichiometry is critical for reproducibility.

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the pyridine and acetamide moieties.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray crystallography (via SHELX software): To resolve crystal structures and assess intermolecular interactions .

Advanced Research Questions

Q. How can researchers investigate the role of this compound derivatives in protein degradation mechanisms?

Derivatives like dCeMM3 (a cyclin K degrader) are studied using:

- Ubiquitination assays : To track cyclin K degradation via CRL4B ligase interaction .

- Western blotting : To quantify protein levels post-treatment.

- Molecular docking : To predict binding affinities between the compound and CDK12-cyclin K complexes. Experimental controls should include proteasome inhibitors (e.g., MG132) to confirm ubiquitin-proteasome system involvement.

Q. What strategies address low yields in synthesizing this compound derivatives?

Low yields (e.g., 29.8% in a pyrazolo[1,5-a]pyrimidine derivative synthesis) may arise from steric hindrance or unstable intermediates. Mitigation approaches include:

- Catalyst screening : Transition metals or phase-transfer catalysts.

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) for better reactant solubility.

- Temperature gradients : Stepwise heating to avoid side reactions. Yield improvements should be validated via HPLC or GC-MS purity analysis.

Q. How do computational methods enhance understanding of this compound's reactivity?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular Electrostatic Potential (MESP) : Maps charge distribution to guide functionalization (e.g., chloro-substituent effects).

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability. Computational data should be cross-validated with experimental results (e.g., cyclic voltammetry).

Q. How are safety protocols tailored for handling hazardous intermediates during synthesis?

Safety measures include:

- PPE compliance : Gloves, goggles, and fume hoods for volatile reagents (e.g., chloroacetyl chloride).

- Waste management : Neutralization of acidic byproducts before disposal.

- Emergency protocols : Adherence to codes like P210 (avoiding ignition sources) and P301+P310 (acute toxicity response) . Risk assessments should precede scale-up, particularly for azide-containing derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of this compound derivatives?

Variations in bioactivity (e.g., cyclin K degradation efficiency) may stem from:

- Structural modifications : Substituents like benzimidazole-sulfanyl groups alter binding kinetics .

- Assay conditions : Cell line specificity (e.g., cancer vs. normal cells) or incubation time.

- Purity thresholds : HPLC-grade compounds vs. crude extracts. Meta-analyses of structure-activity relationships (SAR) and dose-response curves are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.